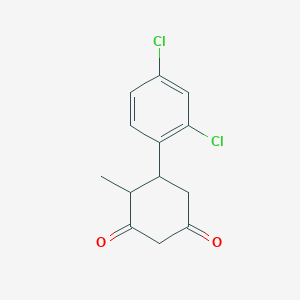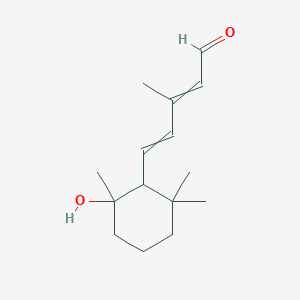
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal is a chemical compound known for its unique structure and properties. This compound features a cyclohexyl ring with a hydroxyl group and three methyl groups, attached to a penta-2,4-dienal chain. Its distinct structure makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal typically involves multiple steps, including the formation of the cyclohexyl ring and the attachment of the penta-2,4-dienal chain. Common synthetic routes may include:
Cyclohexyl Ring Formation: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring with the desired substituents.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Attachment of Penta-2,4-dienal Chain: This step involves the formation of the penta-2,4-dienal chain and its attachment to the cyclohexyl ring through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using reagents like chromium trioxide or potassium dichromate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the cyclohexyl ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical processes. The compound’s unique structure allows it to modulate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-[5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpent-2-enyl]benzene-1,4-diol: Contains a benzene ring and additional hydroxyl groups.
Properties
CAS No. |
88623-48-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
5-(2-hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C15H24O2/c1-12(8-11-16)6-7-13-14(2,3)9-5-10-15(13,4)17/h6-8,11,13,17H,5,9-10H2,1-4H3 |
InChI Key |
QIEBIQPVLWBIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C=CC1C(CCCC1(C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


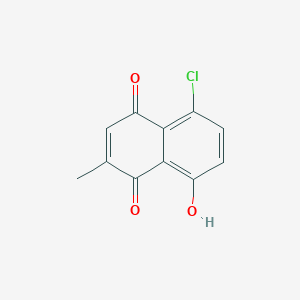
phosphanium chloride](/img/structure/B14386993.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
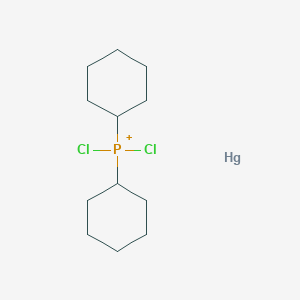
![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)
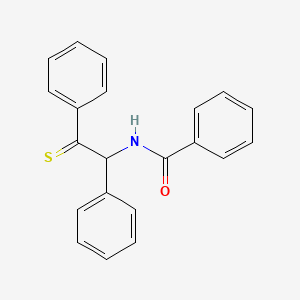
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
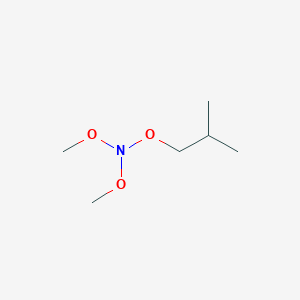
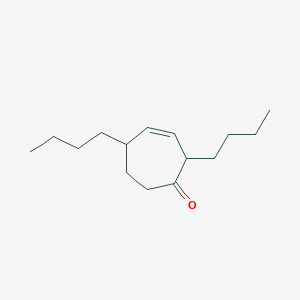
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
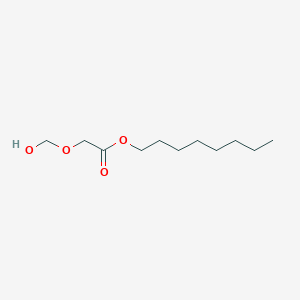
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)
